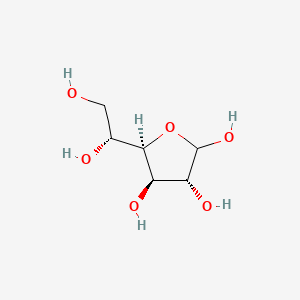
D-Glucofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucofuranose is a five-membered ring form of glucose, a simple sugar that plays a crucial role in the metabolism of living organisms. It is one of the several structural forms of glucose, existing in equilibrium with other forms such as the six-membered ring (pyranose) and the open-chain form. The furanose form is less common but is significant in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Glucofuranose can be synthesized through the isomerization of D-glucose. One common method involves the use of acid catalysts to promote the formation of the furanose ring from the open-chain form of glucose. The reaction typically occurs under mild conditions, with the use of aqueous solutions and controlled temperatures to favor the formation of the furanose form.
Industrial Production Methods: Industrial production of this compound often involves the enzymatic conversion of starches into glucose, followed by the isomerization process. Enzymes such as glucose isomerase are used to catalyze the conversion of glucose into its furanose form. This method is preferred due to its efficiency and the ability to produce high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: D-Glucofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: this compound can be oxidized to form gluconic acid using oxidizing agents such as bromine water or nitric acid.
Reduction: Reduction of this compound typically yields sorbitol, a sugar alcohol, using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the hydroxyl groups of this compound, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Bromine water, nitric acid
Reduction: Sodium borohydride, hydrogen gas with a catalyst
Substitution: Acyl chlorides, alkyl halides
Major Products:
Oxidation: Gluconic acid
Reduction: Sorbitol
Substitution: Various esters and ethers depending on the substituents used
Applications De Recherche Scientifique
D-Glucofuranose has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of D-Glucofuranose involves its interaction with specific enzymes and receptors in biological systems. For example, in the case of its use as an enzyme inhibitor, this compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The molecular targets and pathways involved vary depending on the specific application and the derivative of this compound used .
Comparaison Avec Des Composés Similaires
D-Glucofuranose is unique compared to other similar compounds due to its five-membered ring structure. Similar compounds include:
D-Glucopyranose: The six-membered ring form of glucose, which is more common in nature.
D-Mannofuranose: Another five-membered ring sugar, differing in the orientation of the hydroxyl groups.
D-Fructofuranose: A five-membered ring form of fructose, another common sugar.
The uniqueness of this compound lies in its specific structural configuration, which imparts different chemical and biological properties compared to its counterparts .
Propriétés
Numéro CAS |
610-85-5 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5-,6?/m1/s1 |
Clé InChI |
AVVWPBAENSWJCB-IVMDWMLBSA-N |
SMILES isomérique |
C([C@H]([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O)O |
SMILES canonique |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















